molecular formula C17H15FN4O4S B2800189 5-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole CAS No. 1251551-11-7

5-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole

Cat. No. B2800189
M. Wt: 390.39
InChI Key: UFMDJXHCTJOKRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole” is listed under CAS No. 1251551-11-71.



Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of this compound1.



Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the search results1.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving this compound1.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the search results.


Scientific Research Applications

Antimicrobial and Antitubercular Agents

Research indicates that derivatives of benzene sulfonamide pyrazole oxadiazole have been explored for their antimicrobial and antitubercular activities. Docking simulations suggest that these compounds could serve as potential inhibitors against Mycobacterium tuberculosis, with some derivatives showing promising activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes. This highlights the potential of structurally similar compounds, such as the one , in the development of new antimicrobial and antitubercular therapies (Shingare et al., 2022).

Herbicidal Activity

Compounds with a 1,3,4-oxadiazole ring have also been investigated for their herbicidal activity. Studies on novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring revealed moderate to high levels of activity against various weeds, suggesting potential applications of such compounds in agricultural chemistry (Tajik & Dadras, 2011).

Anticancer Agents

The synthesis and evaluation of 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents have been a focus of some studies. These compounds have shown moderate cytotoxicity against MCF-7 breast cancer cell lines, suggesting that molecules incorporating 1,3,4-oxadiazole derivatives might hold promise in the development of anticancer drugs (Redda & Gangapuram, 2007).

Antimicrobial Evaluation

Another area of interest is the synthesis of quinoline-oxadiazole-based azetidinone derivatives, which have been characterized and evaluated for their antimicrobial activity. These studies provide insights into how structural variations can impact biological activity, potentially guiding the design of new compounds with enhanced efficacy (Dodiya et al., 2012).

Safety And Hazards

There is no specific information available on the safety and hazards associated with this compound.


Future Directions

The future directions for research or application of this compound are not available in the search results.


properties

IUPAC Name

5-[1-(5-fluoro-2-methoxyphenyl)sulfonylazetidin-3-yl]-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O4S/c1-25-14-6-5-12(18)8-15(14)27(23,24)22-9-11(10-22)17-20-16(21-26-17)13-4-2-3-7-19-13/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMDJXHCTJOKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole

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